Cas no 28657-79-6 (1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone)
1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone Chemical and Physical Properties
Names and Identifiers
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- [1,3]Dioxolo[4,5-g]cinnoline-3-carbonitrile,1-ethyl-1,4-dihydro-4-oxo-
- 1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
- 1-Ethyl-1,4-dihydro-4-oxo(1,3)dioxolo(4,5-g)cinnoline-3-carbonitrile
- 1-ethyl-4-oxo-1,4-dihydro[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
- (1,3)DIOXOLO(4,5-G)CINNOLINE-3-CARBONITRILE, 1-ETHYL-1,4-DIHYDRO-4-OXO-
- NS00028516
- 1-ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
- UNII-8AN5SN1ZNC
- EINECS 249-132-2
- DTXSID60182816
- 28657-79-6
- 1-Ethyl-4-oxo-1,4-dihydro-[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile
- SCHEMBL9358611
- 8AN5SN1ZNC
- 1-ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone
- 1-ethyl-4-oxo-[1, 3]dioxolo[4, 5-g]cinnoline-3-carbonitrile
- 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone
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- Inchi: 1S/C12H9N3O3/c1-2-15-9-4-11-10(17-6-18-11)3-7(9)12(16)8(5-13)14-15/h3-4H,2,6H2,1H3
- InChI Key: ZJNYDFMLLCPHFY-UHFFFAOYSA-N
- SMILES: O1COC2=CC3C(C(C#N)=NN(CC)C=3C=C12)=O
Computed Properties
- Exact Mass: 243.06447
- Monoisotopic Mass: 243.06439116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- PSA: 74.92
1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E677540-250mg |
1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone |
28657-79-6 | 250mg |
$236.00 | 2023-05-18 | ||
| TRC | E677540-500mg |
1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone |
28657-79-6 | 500mg |
$437.00 | 2023-05-18 | ||
| TRC | E677540-1g |
1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone |
28657-79-6 | 1g |
$ 695.00 | 2022-06-05 | ||
| TRC | E677540-2.5g |
1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone |
28657-79-6 | 2.5g |
$1786.00 | 2023-05-18 | ||
| TRC | E677540-5g |
1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone |
28657-79-6 | 5g |
$ 3000.00 | 2023-09-07 | ||
| TRC | E677540-1000mg |
1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone |
28657-79-6 | 1g |
$839.00 | 2023-05-18 |
1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone
Chemical Profile of 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone (CAS No. 28657-79-6)
1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone, identified by its CAS number 28657-79-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic molecules, featuring a cinnolone core with various functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone incorporates several key functional groups, including an ethyl substituent at the 1-position, a cyano group at the 3-position, and a methylenedioxy moiety at the 6 and 7 positions. Additionally, the presence of a cinnolone scaffold suggests potential aromaticity and electron-rich characteristics, which are often exploited in drug design for interactions with biological targets.
Recent advancements in chemical biology have highlighted the importance of structurally diverse heterocycles in the development of novel therapeutic agents. Compounds like 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone are being extensively studied for their pharmacological potential, particularly in the context of modulating enzyme activity and receptor binding. The methylenedioxy group, reminiscent of natural products such as flavonoids and indole derivatives, is known to enhance binding affinity and selectivity in many pharmacological contexts.
The cyano group at the 3-position introduces a polar character to the molecule, which can influence solubility and metabolic stability. This feature is particularly relevant in drug development, where optimal pharmacokinetic profiles are essential for therapeutic efficacy. The ethyl substituent at the 1-position further modifies the electronic distribution of the molecule, potentially affecting its interaction with biological targets.
In vitro studies have begun to elucidate the biological profile of 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone, revealing promising activities in several key pathways. Notably, preliminary data suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. These findings align with current trends in drug discovery, where modulating inflammatory pathways is a critical strategy for treating chronic diseases.
The methylenedioxy group has been extensively studied for its role in enhancing binding interactions with protein targets. In particular, derivatives of this moiety have shown promise in inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are central to inflammatory responses. The structural framework of 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone may therefore provide a scaffold for developing novel anti-inflammatory agents with improved selectivity and reduced side effects.
One of the most compelling aspects of 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone is its potential as a lead compound for further derivatization. Pharmaceutical chemists often utilize structurally diverse molecules as starting points for optimization campaigns aimed at improving potency, selectivity, and pharmacokinetic properties. The presence of multiple functional groups allows for strategic modifications through techniques such as halogenation, alkylation, or hydroxylation to fine-tune biological activity.
Recent computational studies have also shed light on the molecular interactions of 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone with potential biological targets. Molecular docking simulations have identified plausible binding modes with enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases. These predictions provide a rational basis for designing analogs with enhanced therapeutic potential.
The synthesis of 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step sequences that require careful control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient synthetic pathways, reducing both cost and environmental impact while maintaining high chemical integrity.
As research progresses, 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone is poised to become a valuable tool in medicinal chemistry. Its unique structural features offer opportunities for innovation across multiple therapeutic areas. Whether used as a lead compound or an intermediate in larger synthetic schemes, this molecule exemplifies the importance of structurally diverse scaffolds in driving forward drug discovery efforts.
The integration of computational chemistry with experimental biology has accelerated the pace at which novel compounds like 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone are being developed into viable therapeutics. High-throughput screening technologies allow researchers to rapidly assess biological activity across large libraries of compounds, while machine learning algorithms predict promising derivatives based on structural features alone. This synergy between computation and experimentation is transforming how new drugs are discovered and optimized.
In conclusion, 1-Ethyl-3-cyano-6,7-methylenedioxy-4-cinnolone (CAS No. 28657-79) represents a fascinating example of how structural complexity can be leveraged to develop biologically active molecules with therapeutic potential. Its ongoing investigation underscores the dynamic interplay between synthetic chemistry, computational modeling, and pharmacological research that continues to define modern drug discovery.
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